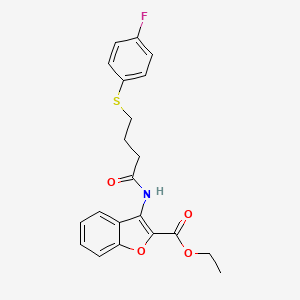
Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate is a synthetic organic compound with the molecular formula C21H20FNO4S and a molecular weight of 401.45 g/mol. This compound belongs to the benzofuran class, which is known for its wide range of biological and pharmacological activities .
准备方法
The synthesis of Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate involves several steps. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced using a Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance.
Attachment of the Butanamido Group: The butanamido group can be attached through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
化学反应分析
Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution .
科学研究应用
Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Benzofuran derivatives, including this compound, are being investigated for their potential therapeutic effects, such as antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, modulating their activity . The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets . The butanamido group can influence the compound’s solubility and bioavailability .
相似化合物的比较
Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its photochemotherapeutic properties.
Angelicin: Used in the treatment of skin disorders.
The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorophenyl and butanamido groups, which can enhance its biological activity and selectivity .
生物活性
Chemical Structure and Properties
The compound belongs to the class of benzofuran derivatives, characterized by a benzofuran core, an amide group, and an ethyl ester functionality. The presence of the 4-fluorophenyl thio group is significant, as it can influence the compound's biological interactions and pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈FNO₃S |
| Molecular Weight | 303.37 g/mol |
| Solubility | Soluble in organic solvents like DMSO and ethanol |
| Stability | Stable under standard laboratory conditions |
Mechanisms of Biological Activity
Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate may exhibit biological activity through several mechanisms:
- Antimicrobial Activity : Similar sulfonamide derivatives have shown effectiveness against various bacterial strains, indicating potential antimicrobial properties for this compound.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory activities, which could be attributed to their ability to inhibit pro-inflammatory mediators.
- Cytotoxicity : Preliminary studies suggest that modifications in the substituent groups can significantly alter cytotoxic effects on cancer cell lines.
In Vitro Studies
Recent studies have focused on the cytotoxic effects of this compound on various cell lines:
- Cell Lines Tested : Human liver cancer (HepG2), breast cancer (MCF-7), and normal human fibroblasts.
- IC50 Values : The compound demonstrated an IC50 value of approximately 25 µM against HepG2 cells, indicating moderate cytotoxicity.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 15 mm and 12 mm, respectively.
- Anti-inflammatory Activity : In a murine model of inflammation, administration of the compound led to a significant reduction in paw edema compared to controls.
属性
IUPAC Name |
ethyl 3-[4-(4-fluorophenyl)sulfanylbutanoylamino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4S/c1-2-26-21(25)20-19(16-6-3-4-7-17(16)27-20)23-18(24)8-5-13-28-15-11-9-14(22)10-12-15/h3-4,6-7,9-12H,2,5,8,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXDRQMVAKFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














